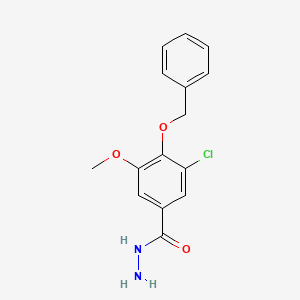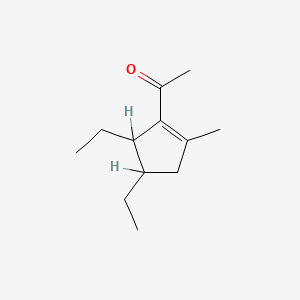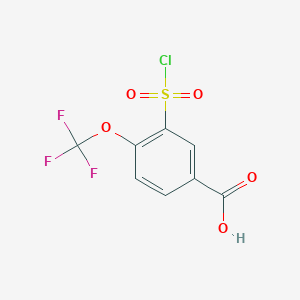
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is an organic compound with a complex structure that includes benzyloxy, chloro, and methoxy functional groups attached to a benzoic acid hydrazide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide typically involves multiple steps. One common method starts with the benzylation of 4-hydroxy-3-methoxybenzoic acid to form 4-benzyloxy-3-methoxybenzoic acid . This intermediate is then chlorinated to introduce the chloro group, resulting in 4-benzyloxy-3-chloro-5-methoxybenzoic acid . The final step involves the reaction of this compound with hydrazine to form the hydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide can undergo several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzyloxy and methoxy groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like potassium permanganate (oxidation) or sodium borohydride (reduction) can be used.
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid or base catalyst.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Condensation Reactions: Hydrazones are the major products formed from reactions with aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of 4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The benzyloxy, chloro, and methoxy groups can participate in different types of chemical interactions, potentially affecting biological pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzyloxy-3-methoxybenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Chloro-5-methoxybenzoic acid:
Uniqueness
4-Benzyloxy-3-chloro-5-methoxybenzoic acid hydrazide is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the hydrazide group further enhances its utility in various chemical and biological studies.
Eigenschaften
Molekularformel |
C15H15ClN2O3 |
|---|---|
Molekulargewicht |
306.74 g/mol |
IUPAC-Name |
3-chloro-5-methoxy-4-phenylmethoxybenzohydrazide |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-8-11(15(19)18-17)7-12(16)14(13)21-9-10-5-3-2-4-6-10/h2-8H,9,17H2,1H3,(H,18,19) |
InChI-Schlüssel |
WXCZROYEGBPWGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=O)NN)Cl)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Spiro[3.5]nonane-1,3-dione, 7-methoxy-](/img/structure/B13933053.png)

![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)
![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)


